4-(4-Methylphenoxy)-N-phenylaniline
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Overview
Description
4-(4-Methylphenoxy)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives. This compound features a phenyl group attached to the nitrogen atom of an aniline moiety, with a 4-methylphenoxy group attached to the para position of the aniline ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-N-phenylaniline typically involves the reaction of 4-methylphenol (p-cresol) with aniline in the presence of a suitable catalyst. One common method involves the use of dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction proceeds through nucleophilic substitution, where the phenoxide ion generated from p-cresol attacks the aniline derivative, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(4-Methylphenoxy)-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)cyanobenzene: Similar in structure but with a cyano group instead of an aniline moiety.
4-(4-Methylphenoxy)benzoic acid: Contains a carboxylic acid group instead of an aniline moiety.
4-(4-Methylphenoxy)acetophenone: Features a ketone group instead of an aniline moiety
Uniqueness
4-(4-Methylphenoxy)-N-phenylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
62555-56-0 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-N-phenylaniline |
InChI |
InChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |
InChI Key |
UVOCTHAMWOCMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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